
3-((Trimethylsilyl)ethynyl)aniline
Vue d'ensemble
Description
3-((Trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15NSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-((Trimethylsilyl)ethynyl)aniline can be synthesized through several synthetic routes. One common method involves the reaction of aromatic bromides with 3-ethynyl-1-(trimethylsilyl)benzene, followed by reduction and treatment to obtain the target product . The reaction typically requires specific conditions such as inert atmosphere (e.g., nitrogen or argon) and controlled temperature (2-8°C) to ensure the stability and purity of the product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the aromatic ring, resulting in a diverse range of products.
Applications De Recherche Scientifique
3-((Trimethylsilyl)ethynyl)aniline has several applications in scientific research, including:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research into its potential medicinal properties, such as its role in drug development and therapeutic applications, is ongoing.
Industry: The compound’s unique properties make it useful in the development of advanced materials and industrial processes.
Mécanisme D'action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric hindrance and electronic effects that influence the compound’s reactivity and interactions. The ethynyl group allows for conjugation and participation in various chemical reactions, while the aniline moiety can engage in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynylaniline: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but with the trimethylsilyl group attached at a different position on the aromatic ring.
Uniqueness
3-((Trimethylsilyl)ethynyl)aniline is unique due to the presence of the trimethylsilyl group, which imparts specific steric and electronic properties that influence its reactivity and interactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLPUJBLHKTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457213 | |
| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110598-30-6 | |
| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(trimethylsilyl)ethynyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

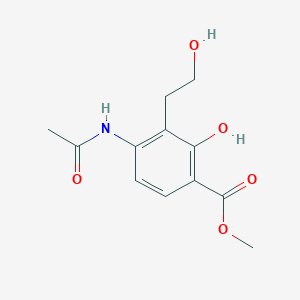



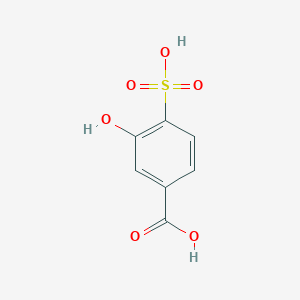


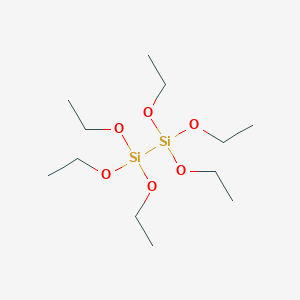
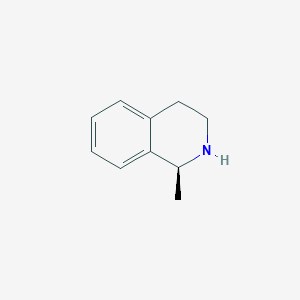
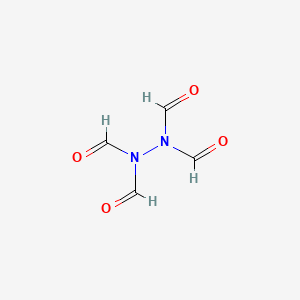


![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)
